molecular formula C7H4Br2F3N B13091452 5-Bromo-4-(bromomethyl)-2-(trifluoromethyl)pyridine

5-Bromo-4-(bromomethyl)-2-(trifluoromethyl)pyridine

Cat. No.: B13091452
M. Wt: 318.92 g/mol
InChI Key: BVLKJZHQFRSQPV-UHFFFAOYSA-N
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Description

5-Bromo-4-(bromomethyl)-2-(trifluoromethyl)pyridine: is a heterocyclic organic compound that contains bromine, fluorine, and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-(bromomethyl)-2-(trifluoromethyl)pyridine typically involves the bromination of 4-(bromomethyl)-2-(trifluoromethyl)pyridine. This reaction can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position on the pyridine ring.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by bromination. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Bromo-4-(bromomethyl)-2-(trifluoromethyl)pyridine can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of various derivatives.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atoms.

Scientific Research Applications

Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development. It can be used to synthesize molecules with potential therapeutic properties.

Industry: In the agrochemical industry, this compound can be used to develop new pesticides or herbicides. Its unique chemical properties make it suitable for creating materials with specific characteristics.

Mechanism of Action

The mechanism of action of 5-Bromo-4-(bromomethyl)-2-(trifluoromethyl)pyridine depends on its specific application and the molecular targets involved. In general, the compound can interact with various biological molecules, such as enzymes or receptors, through its functional groups. These interactions can lead to changes in the activity of the target molecules, resulting in the desired biological effect.

Comparison with Similar Compounds

    4-(Bromomethyl)-2-(trifluoromethyl)pyridine: Lacks the additional bromine atom at the 5-position.

    5-Bromo-2-(trifluoromethyl)pyridine: Lacks the bromomethyl group.

    2-(Trifluoromethyl)pyridine: Lacks both the bromine and bromomethyl groups.

Uniqueness: 5-Bromo-4-(bromomethyl)-2-(trifluoromethyl)pyridine is unique due to the presence of both bromine and bromomethyl groups, which provide distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for creating a wide range of derivatives with specific properties.

Properties

Molecular Formula

C7H4Br2F3N

Molecular Weight

318.92 g/mol

IUPAC Name

5-bromo-4-(bromomethyl)-2-(trifluoromethyl)pyridine

InChI

InChI=1S/C7H4Br2F3N/c8-2-4-1-6(7(10,11)12)13-3-5(4)9/h1,3H,2H2

InChI Key

BVLKJZHQFRSQPV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1C(F)(F)F)Br)CBr

Origin of Product

United States

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